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Compound of Interest

Compound Name: Zeaxanthin dipalmitate

Cat. No.: B192700

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin dipalmitate, a diester of the xanthophyll carotenoid zeaxanthin and palmitic acid,
is a prominent lipophilic pigment found in various natural sources, notably wolfberries (goji
berries). Its extended polyene system is responsible for its characteristic yellow-orange color
and potent antioxidant properties. This document provides detailed application notes and
experimental protocols for the spectroscopic analysis of Zeaxanthin dipalmitate, crucial for its
identification, quantification, and characterization in research, quality control, and drug
development settings.

Chemical Structure

Zeaxanthin dipalmitate consists of a zeaxanthin backbone esterified with two palmitic acid
molecules at the 3 and 3' hydroxyl groups.

Molecular Formula: C72H11604 Molecular Weight: 1045.7 g/mol

Spectroscopic Characterization

The spectroscopic analysis of Zeaxanthin dipalmitate relies on several key techniques that
probe its electronic and vibrational properties, as well as its molecular structure and mass.
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UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantification and preliminary
identification of Zeaxanthin dipalmitate. The conjugated polyene chain of the zeaxanthin
moiety gives rise to strong absorption in the visible region.

Quantitative Data Summary

Spectroscopic Parameter Typical Value(s) Solvent(s)
Amax (Absorption Maxima) ~450 - 480 nm Hexane, Ethanol, Acetone
Shoulder Peaks ~425 nm, ~478 nm Common in non-polar solvents

Note: The esterification with dipalmitate does not significantly alter the UV-Vis absorption
maxima compared to free zeaxanthin.[1] The exact Amax is solvent-dependent.[2][3]

Experimental Protocol: UV-Vis Analysis
e Sample Preparation:
o Accurately weigh a known amount of the Zeaxanthin dipalmitate sample.

o Dissolve the sample in a suitable organic solvent (e.g., hexane, ethanol, or acetone) to a
known volume in a volumetric flask. Protect the solution from light to prevent
photodegradation.

o Prepare a series of dilutions to create a calibration curve if quantification is required.
e Instrumentation:

o Use a calibrated double-beam UV-Vis spectrophotometer.

o Set the wavelength range to scan from 350 nm to 600 nm.[4]

o Use the same solvent as used for the sample as a blank.

¢ Measurement:
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o Record the absorbance spectrum of the sample solution.
o ldentify the wavelength of maximum absorbance (Amax) and any shoulder peaks.

o For quantification, measure the absorbance at Amax for the sample and the standards of
the calibration curve.

o Data Analysis:
o Plot a calibration curve of absorbance versus concentration for the standards.

o Determine the concentration of Zeaxanthin dipalmitate in the sample by interpolating its
absorbance on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, allowing for the
unambiguous identification of Zeaxanthin dipalmitate. Both *H and 3C NMR are valuable.

Quantitative Data Summary (Predicted/Inferred)
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Chemical Shift (8) Range .
Nucleus Assignment

(ppm)

Olefinic protons of the polyene
1H NMR 6.0-7.0 )
chain

Protons at C3 and C3'

~5.4 N
(esterified)
Methylene protons (a to
22-24 Y P _ (
carbonyl) of palmitate
Methyl and methylene protons
1.0-2.0 of the ionone rings and
palmitate chains
Terminal methyl protons of
08-10 .
palmitate
Olefinic carbons of the polyene
13C NMR 120 - 150 ]
chain
Carbonyl carbons of the
~173 _
palmitate esters
Carbons at C3 and C3'
60 - 70 N
(esterified)
Aliphatic carbons of the ionone
10-40

rings and palmitate chains

Note: Specific, experimentally verified high-resolution NMR data for Zeaxanthin dipalmitate is
not widely available in the public domain. The provided data is based on known chemical shifts
for zeaxanthin and palmitic acid moieties.[5][6]

Experimental Protocol: NMR Analysis
e Sample Preparation:

o Dissolve 5-10 mg of purified Zeaxanthin dipalmitate in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., deuterated chloroform, CDCIs).
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o Filter the solution if any particulate matter is present.

o Transfer the solution to a 5 mm NMR tube.

 Instrumentation:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Acquire *H NMR, 3C NMR, and optionally 2D NMR (e.g., COSY, HSQC) spectra.
e Measurement:

o Tune and shim the spectrometer to obtain optimal resolution.

o Acquire the spectra using standard pulse sequences. For 13C NMR, a sufficient number of
scans will be required due to the lower natural abundance of the *3C isotope.

e Data Analysis:
o Process the spectra (Fourier transform, phase correction, baseline correction).
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Assign the chemical shifts to the corresponding nuclei in the Zeaxanthin dipalmitate

structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of Zeaxanthin
dipalmitate and for obtaining structural information through fragmentation analysis, especially
when coupled with a separation technique like liquid chromatography (LC-MS).

Quantitative Data Summary

lonization Mode [M+H]* (m/z) Key Fragment lons (m/z)

789.7 (IM+H - Palmitic Acid]*),
APCI/ESI 1045.7 533.7 ([M+H - 2x Palmitic
Acid]* - Zeaxanthin moiety)
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Note: Atmospheric Pressure Chemical lonization (APCI) and Electrospray lonization (ESI) are
common ionization techniques for carotenoid esters.[7][8]

Experimental Protocol: LC-MS Analysis
e Sample Preparation:

o Dissolve the sample in a solvent compatible with the HPLC mobile phase (e.g., a mixture
of methanol, methyl-tert-butyl ether, and water).

o Filter the solution through a 0.22 um syringe filter.
e Instrumentation:

o Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple
Quadrupole).

o A C30 reversed-phase column is often used for the separation of carotenoids and their
esters.[9]

e Measurement:
o Inject the sample into the LC-MS system.
o Acquire mass spectra in full scan mode to determine the molecular ion.

o Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural
elucidation.

o Data Analysis:
o lIdentify the peak corresponding to Zeaxanthin dipalmitate in the chromatogram.
o Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

o Analyze the fragmentation pattern to confirm the presence of the zeaxanthin and palmitate
moieties.
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Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the molecule, which
are highly characteristic of the conjugated polyene backbone of Zeaxanthin dipalmitate.

Quantitative Data Summary

Raman Shift (cm~?) Vibrational Mode Assignment
~1521 C=C stretching (v1) of the polyene chain
~1157 C-C stretching (v2) of the polyene chain
~1004 C-CHs in-plane rocking

Note: These are the characteristic Raman peaks for zeaxanthin.[10][11] The dipalmitate esters
are not expected to significantly alter the positions of these dominant peaks arising from the
conjugated system.

Experimental Protocol: Raman Spectroscopy
e Sample Preparation:
o The sample can be analyzed as a solid, a concentrated solution, or an extract.

o For solutions, use a suitable solvent that does not have strong Raman signals in the
region of interest.

¢ Instrumentation:

o Use a Raman spectrometer with a laser excitation wavelength that is in resonance with
the electronic absorption of Zeaxanthin dipalmitate (e.g., 488 nm or 514 nm) to enhance
the signal (Resonance Raman).

e Measurement:

o Focus the laser onto the sample.
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o Acquire the Raman spectrum over a range that includes the characteristic carotenoid
peaks (e.g., 800 - 1800 cm™1).

o Optimize acquisition time and laser power to obtain a good signal-to-noise ratio while
avoiding sample degradation.

o Data Analysis:

o Identify the characteristic Raman peaks and compare their positions to known values for
zeaxanthin.

Experimental Workflows and Diagrams

Workflow for Spectroscopic Identification of Zeaxanthin
Dipalmitate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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